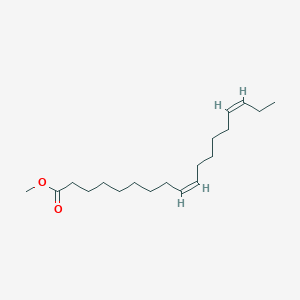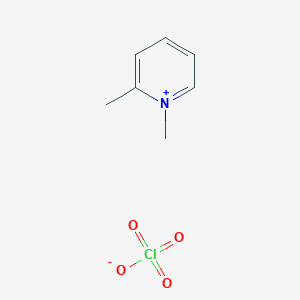
N-(5-chloropyridin-2-yl)-4-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloropyridin-2-yl)-4-fluorobenzenesulfonamide, also known as GSK2334470, is a small molecule inhibitor that has been extensively studied for its potential applications in various scientific research fields. This compound has been shown to have significant effects on the biochemical and physiological processes of cells, making it a valuable tool for investigating cellular signaling pathways and disease mechanisms.
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-4-fluorobenzenesulfonamide involves the inhibition of the protein kinase TBK1, which plays a critical role in various cellular signaling pathways. By inhibiting TBK1, this compound can modulate the activity of downstream signaling molecules, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, modulation of immune system function, and modulation of neuronal signaling pathways. These effects make this compound a valuable tool for investigating the mechanisms underlying various cellular processes and disease mechanisms.
Advantages and Limitations for Lab Experiments
The advantages of using N-(5-chloropyridin-2-yl)-4-fluorobenzenesulfonamide in lab experiments include its high purity, stability, and specificity for TBK1. However, there are also some limitations to its use, including the need for careful optimization of experimental conditions and potential off-target effects on other cellular signaling pathways.
Future Directions
There are many potential future directions for research involving N-(5-chloropyridin-2-yl)-4-fluorobenzenesulfonamide, including the investigation of its potential therapeutic applications in various disease contexts, the identification of novel downstream targets of TBK1 inhibition, and the development of more potent and specific TBK1 inhibitors. Additionally, the use of this compound in combination with other therapeutic agents may have synergistic effects that could be explored in future research.
Synthesis Methods
The synthesis of N-(5-chloropyridin-2-yl)-4-fluorobenzenesulfonamide involves several steps, including the reaction of 5-chloro-2-nitropyridine with 4-fluorobenzenesulfonyl chloride, followed by reduction and purification. The resulting compound has been shown to be highly pure and stable, making it suitable for use in a wide range of research applications.
Scientific Research Applications
N-(5-chloropyridin-2-yl)-4-fluorobenzenesulfonamide has been extensively studied for its potential applications in various scientific research fields, including cancer research, immunology, and neurobiology. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells, making it a potential therapeutic agent for the treatment of various types of cancer. In immunology, this compound has been shown to modulate the immune response, making it a valuable tool for investigating the mechanisms underlying immune system function. In neurobiology, this compound has been shown to affect neuronal signaling pathways, making it a potential therapeutic agent for the treatment of neurological disorders.
Properties
Molecular Formula |
C11H8ClFN2O2S |
|---|---|
Molecular Weight |
286.71 g/mol |
IUPAC Name |
N-(5-chloropyridin-2-yl)-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C11H8ClFN2O2S/c12-8-1-6-11(14-7-8)15-18(16,17)10-4-2-9(13)3-5-10/h1-7H,(H,14,15) |
InChI Key |
YWIHJZQCDUPCKV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NC2=NC=C(C=C2)Cl |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NC2=NC=C(C=C2)Cl |
solubility |
43 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-O-[2-(Dipropylamino)-2-oxoethyl]rifamycin](/img/structure/B231824.png)



![(NZ)-N-[6-(dimorpholin-4-ylmethylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231856.png)









